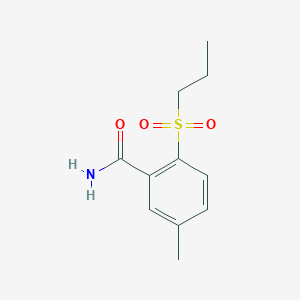

5-Methyl-2-(propylsulfonyl)benzamide

Description

5-Methyl-2-(propylsulfonyl)benzamide is a benzamide derivative characterized by a methyl group at the 5-position and a propylsulfonyl group at the 2-position of the benzene ring.

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

5-methyl-2-propylsulfonylbenzamide |

InChI |

InChI=1S/C11H15NO3S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H2,12,13) |

InChI Key |

YXKUSAXYPIOVEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C=C(C=C1)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propylsulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and eco-friendly nature.

Industrial Production Methods: Industrial production of benzamide derivatives, including 5-Methyl-2-(propylsulfonyl)benzamide, often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

5-Methyl-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-position sulfonyl group in the target compound contrasts with Rip-B’s methoxy groups and Rip-D’s hydroxyl group. Sulfonyl groups generally reduce basicity and increase hydrophilicity compared to alkyl or methoxy substituents .

- Synthetic Yields : Rip-B’s higher yield (80%) vs. Rip-D’s 34% suggests steric or electronic challenges in introducing hydroxyl groups during synthesis .

- Halogen vs.

Pharmacological Implications

While direct biological data for 5-methyl-2-(propylsulfonyl)benzamide are unavailable, insights can be drawn from structurally related compounds:

- Benzamides with sulfonyl groups may similarly modulate NMDA receptors if they interact with glycine-binding sites .

Solubility and Reactivity Trends

- Hydrogen Bonding: Rip-D’s hydroxyl group improves water solubility relative to the target compound’s non-hydroxylated structure, as seen in its higher melting point (96°C vs. Rip-B’s 90°C) .

Biological Activity

5-Methyl-2-(propylsulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

5-Methyl-2-(propylsulfonyl)benzamide is characterized by the following chemical structure:

- Chemical Formula : C11H15NO2S

- Molecular Weight : 229.31 g/mol

- IUPAC Name : 5-Methyl-2-(propylsulfonyl)benzamide

Research indicates that this compound may interact with various biological pathways:

- Inhibition of Janus Kinase (JAK) : Preliminary studies suggest that compounds in the same class as 5-Methyl-2-(propylsulfonyl)benzamide may act as specific inhibitors of JAK3, which is implicated in immune responses and hematopoiesis. This inhibition could lead to immunosuppressive effects beneficial for treating autoimmune diseases and certain cancers .

- Modulation of Glutamatergic Transmission : The compound may also influence glutamatergic systems, potentially enhancing cognitive functions and reducing drug craving behaviors. It has been noted that similar compounds can act on glycine transporters (GlyT1), which are crucial for glutamate signaling .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Methyl-2-(propylsulfonyl)benzamide and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| JAK3 Inhibition | Immunosuppressive properties | |

| GlyT1 Inhibition | Cognitive enhancement | |

| Modulation of mGlu receptors | Potential treatment for anxiety disorders |

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of compounds similar to 5-Methyl-2-(propylsulfonyl)benzamide:

- Immunosuppressive Effects : A study focused on a new class of JAK3 inhibitors demonstrated significant efficacy in reducing leukemic cell proliferation, suggesting that 5-Methyl-2-(propylsulfonyl)benzamide could have similar applications in hematological malignancies .

- Cognition Enhancement : Research highlighted the role of GlyT1 inhibitors in improving extinction learning in drug addiction models. The modulation of glutamatergic pathways by such compounds indicates a promising avenue for treating substance use disorders .

- Allosteric Modulation : Investigations into allosteric modulators of metabotropic glutamate receptors (mGluRs) revealed that compounds affecting these receptors could alleviate symptoms associated with psychiatric disorders, further supporting the potential utility of 5-Methyl-2-(propylsulfonyl)benzamide in mental health therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.